molecular formula C6H8AsN2O4S B12708471 Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)- CAS No. 687600-95-9

Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-

Cat. No.: B12708471
CAS No.: 687600-95-9
M. Wt: 279.13 g/mol
InChI Key: HTXRILAGKIIGGA-UHFFFAOYSA-N
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Description

Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-, also known as arsanilic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group positioned at the 4-position on the benzene ring. This compound has historical significance in medicinal chemistry and has been used in various applications, including veterinary medicine and scientific research .

Preparation Methods

The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The reaction can be represented as follows:

C6H5NH2+H3AsO4H2O3AsC6H4NH2+H2OC_6H_5NH_2 + H_3AsO_4 \rightarrow H_2O_3AsC_6H_4NH_2 + H_2O C6​H5​NH2​+H3​AsO4​→H2​O3​AsC6​H4​NH2​+H2​O

This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Arsanilic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different arsenic-containing compounds.

    Reduction: Reduction reactions can convert it into other organoarsenic compounds.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Arsanilic acid has been extensively studied for its applications in various fields:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

    Biology: Research has explored its interactions with proteins and its potential effects on biological systems.

    Medicine: Historically, it was used as a veterinary feed additive to promote growth and prevent dysentery in poultry and swine.

    Industry: It has applications in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Arsanilic acid can be compared with other similar compounds, such as:

    Phenylarsonic acid: Another organoarsenic compound with similar chemical properties but different biological activities.

    Roxarsone: A related compound used as a feed additive with similar applications in veterinary medicine.

    Nitarsone: Another organoarsenic compound used in veterinary medicine.

The uniqueness of arsanilic acid lies in its specific chemical structure and historical significance in medicinal chemistry .

Properties

CAS No.

687600-95-9

Molecular Formula

C6H8AsN2O4S

Molecular Weight

279.13 g/mol

InChI

InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)

InChI Key

HTXRILAGKIIGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O

Origin of Product

United States

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